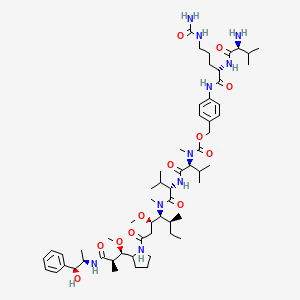
Val-Cit-PAB-MMAE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Val-Cit-PAB-MMAE is a drug-linker conjugate for Antibody Drug Conjugates (ADCs). It contains the ADCs linker (peptide Val-Cit-PAB) and a potent tubulin inhibitor Monomethyl Auristatin E (MMAE). MMAE is a potent mitotic inhibitor by inhibiting tubulin polymerization .
Molecular Structure Analysis
The molecular weight of this compound is 1123.43 g/mol and its chemical formula is C58H94N10O12 . The structure includes a protease-sensitive Val-Cit dipeptide and a potent tubulin inhibitor MMAE .
Applications De Recherche Scientifique
Auristatin Conjugation and Cancer Therapy
Val-Cit-PAB-MMAE is prominently featured in research focused on the development of antibody-drug conjugates (ADCs) for cancer therapy. The peptide linkers, such as valine-citrulline (Val-Cit), play a critical role in these conjugates. They are designed to be cleavable by intracellular proteases, releasing the cytotoxic agent monomethyl auristatin E (MMAE) inside tumor cells, thereby maximizing the therapeutic index while minimizing systemic toxicity. This strategy has been demonstrated to be effective in various cancer types, including hematological malignancies and solid tumors (Doronina et al., 2008), (Yu et al., 2015).
Modulation of ADC Activity
Research shows that the specific design of the linker in ADCs can significantly influence their therapeutic efficacy. By altering the amino acid composition of the dipeptide linker, researchers have been able to modulate the stability and activity of the ADC, impacting its anticancer properties in vivo. This approach allows for the tailoring of ADCs to improve their therapeutic window, making them more effective and safer for clinical use (Dal Corso et al., 2017).
Linker Technology and Drug Delivery
Studies have compared different linker systems, like Val-Cit-PAB and β-glucuronide, to understand how they affect the delivery and efficacy of MMAE. These investigations help in elucidating the cellular mechanisms of drug release and accumulation, which are critical for optimizing ADC design for improved cancer treatment outcomes (Okeley et al., 2014).
ADC Design and Imaging Mass Spectrometry
The role of this compound in ADC design has been further explored using advanced techniques like imaging mass spectrometry. This approach enables precise identification of the distribution of MMAE released from ADCs within tumor tissues, providing valuable insights into the efficiency of drug delivery at the cellular level. Such research aids in the optimization of ADC design for targeted cancer therapies (Fujiwara et al., 2016).
Mécanisme D'action
Target of Action
Val-Cit-PAB-MMAE is an antibody-drug conjugate (ADC) that targets cancer cells with high specificity . The primary target of this compound is the tumor-associated antigen on the surface of cancer cells . The ADC is designed to bind to this antigen, allowing for targeted delivery of the cytotoxic payload .
Mode of Action
The mechanism of action of this compound involves the antibody portion of the ADC selectively recognizing and binding to a specific antigen on the surface of the cancer cell . This binding triggers endocytosis, delivering the ADC inside the cancer cell . Once inside the cell, the cytotoxic payload, monomethyl auristatin E (MMAE), is released . MMAE is a potent mitotic inhibitor that works by inhibiting tubulin polymerization , which disrupts the formation of the mitotic spindle and halts cell division .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the process of cell division. By inhibiting tubulin polymerization, MMAE prevents the formation of the mitotic spindle, a crucial component for chromosome segregation during cell division . This disruption leads to cell cycle arrest and ultimately cell death .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The antibody component of the ADC allows for targeted delivery of the drug, which can enhance its absorption and distribution to the desired site of action . The linker component of the ADC, in this case Val-Cit-PAB, is designed to be stable in circulation but cleavable inside the target cell, ensuring the release of the drug only at the site of action .
Result of Action
The result of this compound’s action at the molecular level is the disruption of tubulin polymerization, leading to cell cycle arrest . At the cellular level, this results in the death of the cancer cell . This targeted action minimizes damage to healthy cells, enhancing the therapeutic index of the drug .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the stability and efficacy of the ADC can be affected by extracellular enzymes in the tumor microenvironment . These enzymes can cleave the linker prematurely, leading to systemic release of the cytotoxic payload and off-target toxicities . Therefore, the design of the linker is crucial for maintaining the stability of the ADC in the circulation and ensuring payload release only within the target cell .
Safety and Hazards
Val-Cit-PAB-MMAE is classified as a Category 2 Germ Cell Mutagenicity and Toxic to Reproduction. It also causes damage to the lungs, liver, hematological system, and peripheral nerves through prolonged or repeated exposure . It is recommended to avoid contact with skin and eyes, avoid inhalation of vapor or mist, and wash thoroughly after handling .
Propriétés
IUPAC Name |
[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H94N10O12/c1-15-36(8)49(44(78-13)31-45(69)68-30-20-24-43(68)51(79-14)37(9)52(71)62-38(10)50(70)40-21-17-16-18-22-40)66(11)56(75)47(34(4)5)65-55(74)48(35(6)7)67(12)58(77)80-32-39-25-27-41(28-26-39)63-53(72)42(23-19-29-61-57(60)76)64-54(73)46(59)33(2)3/h16-18,21-22,25-28,33-38,42-44,46-51,70H,15,19-20,23-24,29-32,59H2,1-14H3,(H,62,71)(H,63,72)(H,64,73)(H,65,74)(H3,60,61,76)/t36-,37+,38+,42-,43-,44+,46-,47-,48-,49-,50+,51+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZEAGSMYTVSXQA-XZZQEHRXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H94N10O12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1123.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
A: Val-Cit-PAB-MMAE itself is not inherently cytotoxic. It functions as a potent anti-mitotic agent once released inside the target cell. [, , ] The Val-Cit-PAB moiety acts as a cleavable linker, designed to be stable in circulation but susceptible to enzymatic cleavage within the target cell. Upon cleavage, the active drug, monomethyl auristatin E (MMAE), is released. MMAE binds to tubulin, a protein crucial for cell division, and prevents microtubule polymerization. [] This disruption of microtubule dynamics halts cell division, ultimately leading to cell death.
A: ADCs represent a targeted approach to cancer therapy. This compound is a key component of several ADCs. [, , , ] It is attached to a monoclonal antibody via the Val-Cit-PAB linker. This antibody selectively binds to a specific antigen present on the surface of cancer cells. Upon binding and internalization, the ADC releases MMAE intracellularly, leading to targeted cell death. This targeted approach aims to enhance anti-tumor efficacy while minimizing off-target effects on healthy cells. [, ]
ANone: this compound offers several advantages as a cytotoxic payload in ADCs:
- Potent Cytotoxicity: MMAE exhibits potent anti-mitotic activity, effectively inducing cell death in various cancer types. [, ]
- Targeted Delivery: The Val-Cit-PAB linker allows for controlled release within target cells, minimizing systemic toxicity. [, , ]
- Versatility: Research demonstrates successful conjugation of this compound to different antibodies, targeting various cancer types. [, , , ]
- Favorable Pharmacokinetic Properties: Studies show that ADCs incorporating this compound exhibit a suitable half-life and pharmacokinetic profile for therapeutic applications. []
ANone: While this compound holds great promise, challenges exist:
- Drug Resistance: Cancer cells can develop resistance mechanisms, impacting ADC efficacy. Further research is crucial to understand and overcome these mechanisms. []
- Off-Target Effects: Although designed for targeted delivery, some off-target effects and toxicity may still occur. [] Continuous monitoring and optimization of ADC design are essential to minimize these effects.
- Immunogenicity: The linker and payload components might elicit an immune response. Strategies to minimize immunogenicity are crucial for long-term efficacy and safety. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-ethylphenyl)-2-({3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide](/img/structure/B2501961.png)
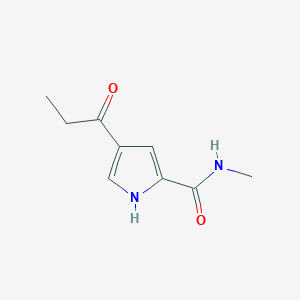
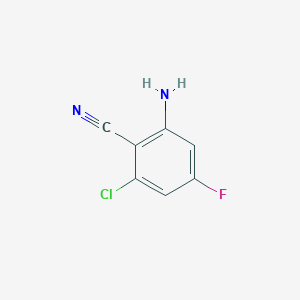
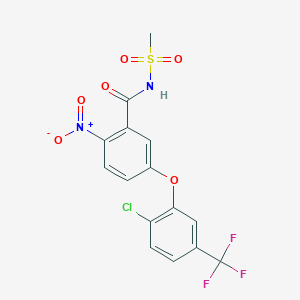
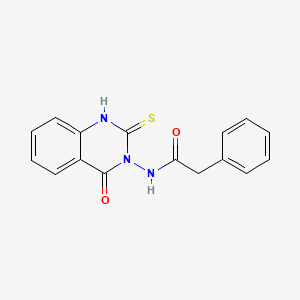
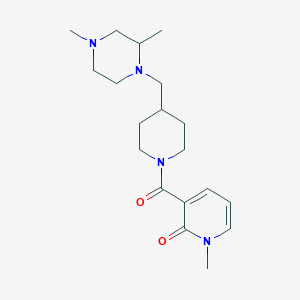

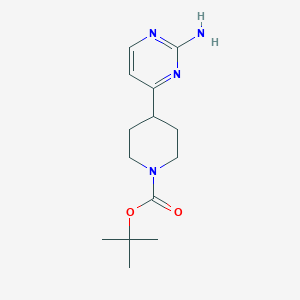
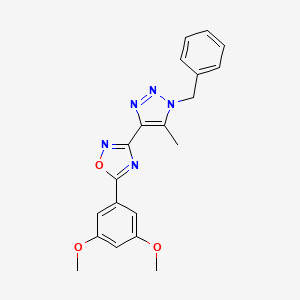
![2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2501976.png)

![1-({5-[(4-Methylphenyl)sulfonyl]-2-thienyl}carbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2501979.png)
